N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 2 and an ethyl chain terminating in a phenylacetamide moiety at position 6 (Fig. 1). Its synthesis likely involves sequential alkylation and cyclization steps analogous to methods described for related thiazolo-triazole derivatives .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-27-18-9-7-16(8-10-18)20-23-21-25(24-20)17(14-28-21)11-12-22-19(26)13-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTDKLAIUPIMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions.
Construction of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Coupling with Phenylacetamide: The final step involves coupling the thiazole-triazole intermediate with phenylacetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially forming amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium azide (NaN₃) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class of derivatives. It features a triazole structure fused with a thiazole ring and has diverse biological activities. The presence of methoxy and tolyl groups contributes to its unique chemical properties and potential use in medicinal chemistry.
Scientific Research Applications
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide is a useful research compound that has garnered attention for its diverse biological activities. It is suitable for many research applications. Thiazolo[3,2-b][1,2,4]triazoles, which form the core structure of this compound, have demonstrated diverse biological activities.
Anticancer Activity
Studies have shown that compounds similar to N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide exhibit anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, with the compound exhibiting an IC50 value less than 10 µM against A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cell lines, indicating potent anticancer activity. The mechanism of action involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound interacts effectively with target proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like α-amylase and α-glucosidase by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
Signal Transduction Pathways: It may modulate signal transduction pathways involved in inflammation and cancer, such as the NF-κB pathway, by interacting with key proteins and altering their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
Compound 8b : 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole
- Structural Differences : Lacks the ethyl-phenylacetamide chain; instead, positions 2 and 6 are substituted with 4-chlorophenyl and 4-methoxyphenyl groups, respectively.
- The absence of the acetamide tail reduces hydrogen-bonding capacity .
- Synthesis Yield : 85% via cyclocondensation , higher than typical yields for S-alkylated triazoles (e.g., 60–75% in ).
Compound 11f : 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide
- Structural Differences: Contains a 1,2,3-triazole linked to a nitroquinoxaline group instead of a thiazolo-triazole core.
- Impact: The nitro group may confer redox activity, while the quinoxaline moiety could enhance π-π stacking interactions. However, the thiazole-acetamide structure is retained, suggesting shared pharmacokinetic profiles .
Vasodilatory Activity
- Thiazolo[3,2-b]-1,2,4-triazole Derivatives : All analogs tested by Demirayak et al. (1993) exhibited vasodilatory activity, with potency linked to electron-donating substituents (e.g., methoxy groups) . The target compound’s 4-methoxyphenyl group may similarly enhance activity.
- Comparison with Formoterol-Related Compounds: Formoterol-related compound C (N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide) shares a 4-methoxyphenyl and acetamide group but is designed for β2-adrenergic agonism . This highlights the target compound’s divergence in therapeutic application despite structural overlaps.
Spectroscopic and Physicochemical Properties
IR Spectroscopy
- Target Compound : Expected C=S stretch at ~1247–1255 cm⁻¹ (absent in tautomeric thiol forms) and NH stretches at 3150–3319 cm⁻¹, consistent with thiazolo-triazole-thione derivatives .
- Compound 8b : Displays similar C=S absorption but lacks carbonyl (C=O) bands due to the absence of an acetamide group .
NMR Data
- 13C NMR : The thiazolo-triazole core in Compound 8b shows signals at δ 164.61 (C-8) and 157.66 (C-2), aligning with the target compound’s expected electronic environment .
Biological Activity
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound in detail, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N4O3S. The structure features a thiazole ring fused with a triazole structure and various substituents that contribute to its biological activities.
Structural Features
| Feature | Description |
|---|---|
| Thiazolo[3,2-b][1,2,4]triazole Ring | Provides a scaffold for biological activity. |
| Methoxy Group | Enhances lipophilicity and may influence binding affinity. |
| Phenylacetamide Moiety | Increases potential interactions with biological targets. |
Anticancer Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Compounds induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
In vitro studies have shown that this compound significantly inhibits cell proliferation with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has demonstrated potent antimicrobial activity against both bacterial and fungal strains:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus.
- Fungal Strains : Candida albicans.
The minimum inhibitory concentration (MIC) values for these pathogens are reported to be as low as 16 μg/mL for certain bacterial strains . The mechanism of action is believed to involve inhibition of bacterial fatty acid biosynthesis by targeting FabI enzyme .
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory effects:
- Inflammatory Models Used : Carrageenan-induced paw edema in rats.
- Results : Significant reduction in edema compared to control groups.
These findings indicate potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy
In a study published in Medicinal Chemistry, researchers synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activity. The lead compound exhibited an IC50 value of 5 µM against MCF-7 cells and showed promising results in vivo using xenograft models .
Study 2: Antimicrobial Screening
A comprehensive screening of thiazolo[3,2-b][1,2,4]triazole derivatives against a panel of pathogens revealed that this compound had superior activity against multidrug-resistant strains of S. aureus with an MIC of 8 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
